

Application Notes and Protocols for Intraperitoneal Injection of PF-06827443

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Compound of Interest		
Compound Name:	PF-06827443	
Cat. No.:	B11932027	Get Quote

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Introduction

PF-06827443 is a potent, selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, which is a promising target for the treatment of cognitive deficits in neurological disorders. As a CNS-penetrant compound with low clearance, it is a valuable tool for in vivo pharmacological studies.[1] Proper preparation and administration of **PF-06827443** are critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation and intraperitoneal (IP) injection of **PF-06827443** in mouse models, based on established methodologies.

Chemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of **PF-06827443** is essential for its effective formulation. While detailed quantitative solubility data in a variety of solvents is not readily available from commercial suppliers, a successful formulation for in vivo use has been reported.

Known Formulation for In Vivo Studies: A study in C57Bl/6J mice utilized **PF-06827443** formulated in 10% Tween 80 at a concentration of 10 mg/mL for intraperitoneal injection.[2] This indicates that an aqueous suspension using a surfactant is a viable approach for administering this compound.



General Considerations for Poorly Soluble Compounds: For compounds with low aqueous solubility, several strategies can be employed for parenteral administration. These include the use of co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween 80, Span 80), or complexing agents.[3][4][5][6] When developing a formulation, it is crucial to consider the potential toxicity and pharmacological effects of the excipients themselves. For intraperitoneal injections, it is recommended to keep the concentration of organic solvents such as DMSO to a minimum.

Data Presentation: PF-06827443 Properties and Formulation

Parameter	Value/Information	Source
Molecular Formula	C24H24N2O4	[1]
Molecular Weight	404.46 g/mol	[1]
Reported In Vivo Formulation	10 mg/mL in 10% Tween 80 (pH 7.0)	[2]
Solubility in Common Solvents	Specific quantitative data (mg/mL or mM) is not readily available. Product data sheets suggest solubility information is yet to be determined.	[7]
Storage	Store at room temperature in properly labeled containers. Keep away from heat, sparks, and flames.	[8]

Safety Precautions

Adverse Effects: **PF-06827443** has been shown to induce M1-dependent behavioral convulsions in mice.[2] Researchers should be aware of this potential adverse effect and monitor animals closely post-injection.

Handling: Handle **PF-06827443** in accordance with good industrial hygiene and safety practices.[8] Wear appropriate personal protective equipment (PPE), including safety goggles and impervious disposable gloves (e.g., nitrile).[8]



Experimental Protocol: Preparation of PF-06827443 for Intraperitoneal Injection

This protocol details the preparation of **PF-06827443** for intraperitoneal injection in mice based on the successfully reported formulation.

Materials:

- PF-06827443 powder
- Tween 80 (Polysorbate 80)
- Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Sterile syringes (1 mL) and needles (25-27 gauge)
- · Vortex mixer
- Sonicator (optional)
- pH meter and solutions for pH adjustment (if necessary)

Procedure:

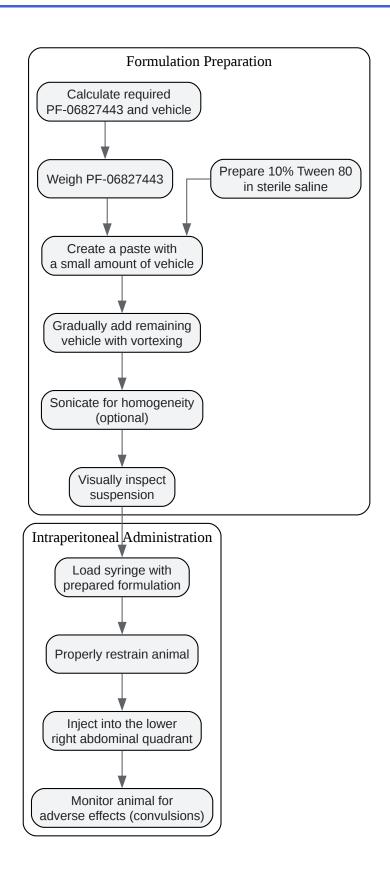
- Calculate the required amount of PF-06827443 and vehicle components based on the desired final concentration (10 mg/mL) and the total volume needed for the experiment.
- Prepare the 10% Tween 80 vehicle:
 - In a sterile container, mix one part Tween 80 with nine parts sterile saline or PBS.
 - For example, to prepare 10 mL of vehicle, mix 1 mL of Tween 80 with 9 mL of sterile saline.
 - Vortex thoroughly to ensure a homogenous solution.



- Weigh the calculated amount of PF-06827443 powder and place it in a sterile microcentrifuge tube.
- Add a small amount of the 10% Tween 80 vehicle to the PF-06827443 powder to create a
 paste. This helps in the initial dispersion of the compound.
- Gradually add the remaining volume of the 10% Tween 80 vehicle to the microcentrifuge tube while continuously vortexing.
- Vortex the suspension vigorously for several minutes to ensure a uniform and fine suspension.
- (Optional) Sonicate the suspension in a bath sonicator for 5-10 minutes to further reduce particle size and improve homogeneity.
- Visually inspect the suspension for any large aggregates. A well-prepared suspension should appear milky and uniform.
- Adjust the pH to 7.0 if necessary, using sterile, dilute HCl or NaOH.
- Draw the suspension into sterile syringes with the appropriate gauge needle for injection. It is recommended to use a new sterile needle and syringe for each animal.

Experimental Workflow



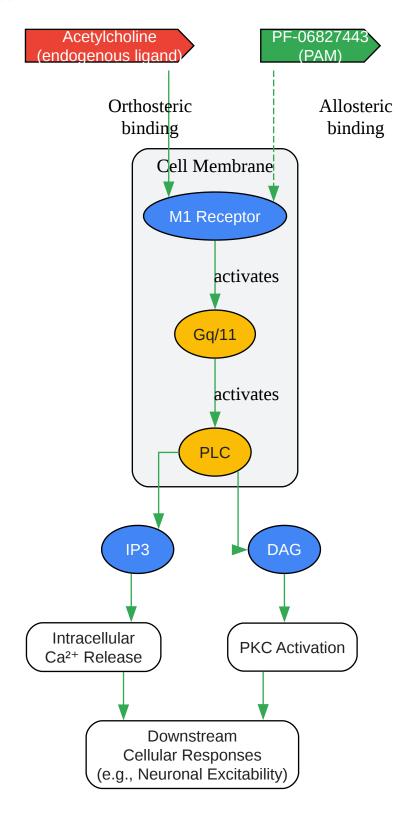


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Caption: Workflow for the preparation and intraperitoneal administration of PF-06827443.



Signaling Pathway Context: M1 Muscarinic Receptor Modulation



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Caption: Simplified signaling pathway of the M1 muscarinic receptor modulated by **PF-06827443**.

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